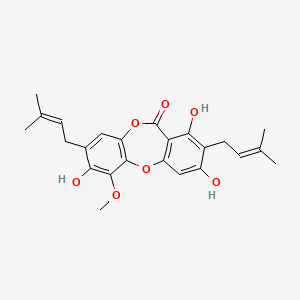
Paucinervin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paucinervin A is a biflavonoid compound isolated from the leaves of Garcinia paucinervis, a plant native to Yunnan and Guangxi Provinces of China . Biflavonoids are a class of polyphenolic compounds known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paucinervin A involves the extraction of the compound from the leaves of Garcinia paucinervis using various chromatographic methods . The structures of the isolated compounds are determined by spectroscopic analysis, including NMR, MS, IR, and ECD calculations . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.
Industrial Production Methods
The primary method involves the extraction from natural sources, which may not be scalable for industrial production .
Chemical Reactions Analysis
Types of Reactions
Paucinervin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions to preserve the integrity of the biflavonoid structure.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often tested for their efficacy in different pharmacological applications.
Scientific Research Applications
Paucinervin A has shown promise in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of the notable applications include:
Anticancer Activity: This compound exhibits potent growth inhibition against various cancer cell lines, including HepG-2 and PC-3.
Antioxidant Activity: The compound shows moderate antioxidant activity, which is beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity: This compound has demonstrated antimicrobial properties, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Activity: The compound’s anti-inflammatory properties make it useful in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of Paucinervin A involves its interaction with various molecular targets and pathways . The compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation . For example, this compound inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting hypoglycemic effects .
Comparison with Similar Compounds
Paucinervin A is unique among biflavonoids due to its specific structural features and biological activities . Similar compounds include other biflavonoids isolated from Garcinia species, such as Paucinervin K and Paucinervin Q . These compounds share some pharmacological properties with this compound but differ in their specific molecular targets and efficacy .
List of Similar Compounds
- Paucinervin K
- Paucinervin Q
- Paucinervin R
- Paucinervin B
Properties
IUPAC Name |
2,7,9-trihydroxy-1-methoxy-3,8-bis(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-12(2)6-8-14-10-18-22(23(29-5)20(14)26)30-17-11-16(25)15(9-7-13(3)4)21(27)19(17)24(28)31-18/h6-7,10-11,25-27H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKGIKZOHGKQSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)OC)OC3=C(C(=C(C(=C3)O)CC=C(C)C)O)C(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
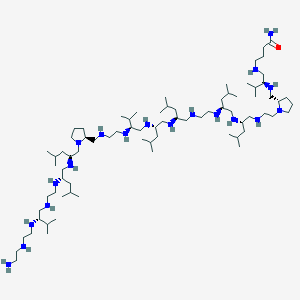

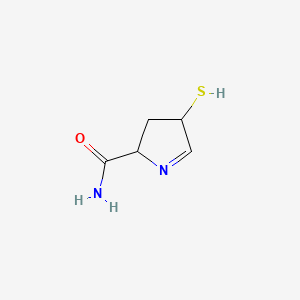
![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)
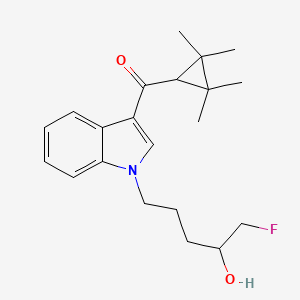
![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)
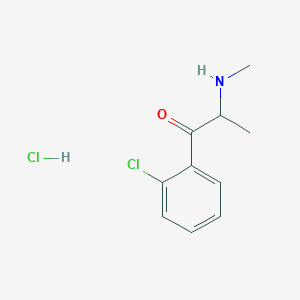

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)
